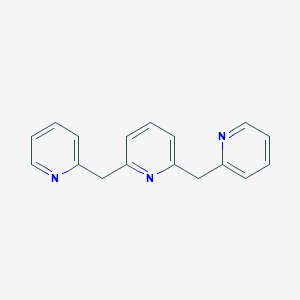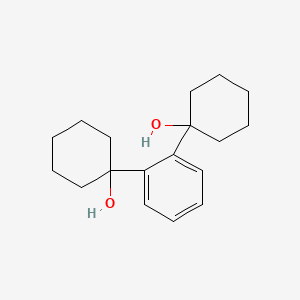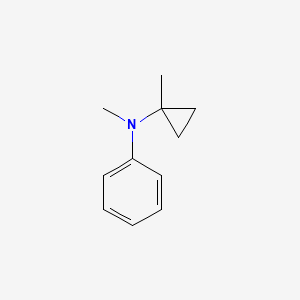![molecular formula C10H14Cl2O B14246077 2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one CAS No. 477908-63-7](/img/structure/B14246077.png)
2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(chloromethyl)bicyclo[321]octan-3-one is a bicyclic organic compound with a unique structure that includes two chloromethyl groups attached to a bicyclo[321]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one typically involves the double Michael addition of carbon nucleophiles to cyclic dienones. This method allows for the formation of the bicyclic structure with high yields and control over stereochemistry . The reaction conditions often include the use of specific solvents and catalysts to facilitate the addition reactions.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can be used to synthesize more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Applications De Recherche Scientifique
2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one involves its reactivity with various nucleophiles and electrophiles. The chloromethyl groups are particularly reactive, allowing for a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.1]octan-3-one: A similar compound without the chloromethyl groups, used in various organic synthesis applications.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure, used in similar synthetic applications.
Uniqueness
2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one is unique due to the presence of the chloromethyl groups, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and pharmaceuticals.
Propriétés
Numéro CAS |
477908-63-7 |
|---|---|
Formule moléculaire |
C10H14Cl2O |
Poids moléculaire |
221.12 g/mol |
Nom IUPAC |
2,2-bis(chloromethyl)bicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C10H14Cl2O/c11-5-10(6-12)8-2-1-7(3-8)4-9(10)13/h7-8H,1-6H2 |
Clé InChI |
DPEXZGNKTRWIKM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC(=O)C2(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



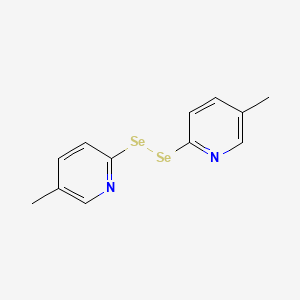
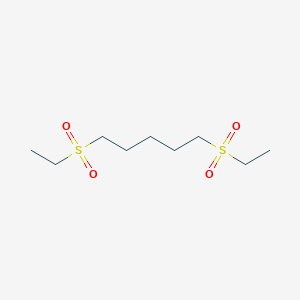
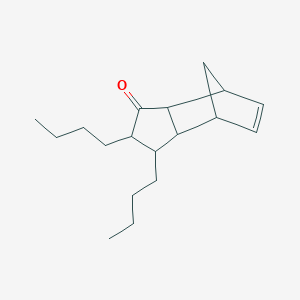
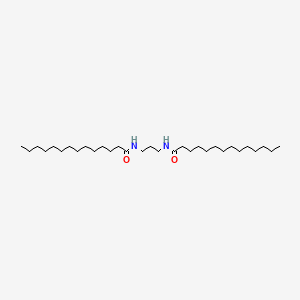
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
silane](/img/structure/B14246024.png)
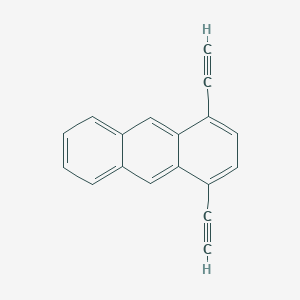
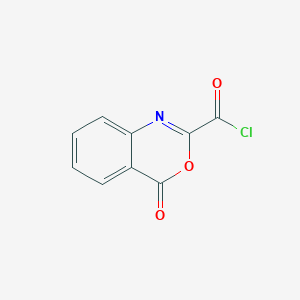
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
![[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol](/img/structure/B14246064.png)
